

# Discovery and history of 4-(Z-Amino)-1-butanol

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## Compound of Interest

Compound Name: 4-(Z-Amino)-1-butanol  
Cat. No.: B096056

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<An In-depth Technical Guide to 4-Amino-1-butanol

**A Note on Nomenclature:** The query for "**4-(Z-Amino)-1-butanol**" contains a chemically imprecise term. The "(Z)" designation in IUPAC nomenclature describes the stereochemistry of substituents around a double bond, which is absent in the saturated alkyl chain of 4-Amino-1-butanol. This guide will proceed under the scientifically supported assumption that the compound of interest is 4-Amino-1-butanol (CAS No. 13325-10-5), a widely used and important chemical intermediate.

## Abstract

4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a bifunctional primary alkanolamine featuring both a terminal amine ( $-\text{NH}_2$ ) and a primary alcohol ( $-\text{OH}$ ) group. This unique structure makes it a highly versatile molecular building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.<sup>[1][2]</sup> Its role as a precursor to the neurotransmitter  $\gamma$ -aminobutyric acid (GABA) further highlights its biological significance.<sup>[3]</sup> This technical guide provides a comprehensive overview of 4-Amino-1-butanol, covering its physicochemical properties, detailed spectroscopic analysis, prevalent synthesis methodologies with comparative insights, and key applications in research and drug development. The content is structured to provide researchers, scientists, and process chemists with both foundational knowledge and actionable, field-proven protocols.

## Chapter 1: Chemical Identity and Physicochemical Properties

4-Amino-1-butanol is a clear, colorless to light yellow, viscous liquid that is hygroscopic and air-sensitive, often absorbing carbon dioxide from the atmosphere.[\[4\]](#)[\[5\]](#) Its bifunctionality dictates its physical properties, such as its high boiling point and miscibility with water.[\[5\]](#)[\[6\]](#)

## Molecular Structure

The fundamental structure consists of a four-carbon chain with an amino group at position 1 and a hydroxyl group at position 4.

Caption: Chemical Structure of 4-Amino-1-butanol.

## Physicochemical Data Summary

The key physical and chemical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	13325-10-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>4</sub> H <sub>11</sub> NO	<a href="#">[2]</a>
Molecular Weight	89.14 g/mol	<a href="#">[2]</a> <a href="#">[7]</a>
Appearance	Clear colorless to slightly yellow, viscous liquid	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Melting Point	16-18 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	206 °C (lit.)	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Density	0.967 g/mL at 25 °C (lit.)	<a href="#">[5]</a>
Refractive Index (n <sub>20/D</sub> )	~1.462 (lit.)	<a href="#">[5]</a>
Flash Point	104 °C (219.2 °F) - closed cup	<a href="#">[9]</a>
Water Solubility	Miscible / Very Soluble	<a href="#">[4]</a> <a href="#">[5]</a>
Sensitivity	Air Sensitive & Hygroscopic	<a href="#">[5]</a>

## Chapter 2: Spectroscopic and Analytical Profile

A thorough understanding of the spectroscopic signature of 4-Amino-1-butanol is critical for reaction monitoring and quality control.

## **<sup>1</sup>H NMR Spectroscopy**

The proton NMR spectrum provides unambiguous confirmation of the structure. In  $\text{CDCl}_3$ , the following characteristic shifts are observed:

- ~3.65 ppm (triplet): Corresponds to the two protons on the carbon adjacent to the hydroxyl group (- $\text{CH}_2\text{-OH}$ ).
- ~2.72 ppm (triplet): Assigned to the two protons on the carbon adjacent to the amino group (- $\text{CH}_2\text{-NH}_2$ ).
- ~1.60 ppm & ~1.54 ppm (multiplets): These signals arise from the four protons of the two central methylene groups (- $\text{CH}_2\text{-CH}_2$ -).[10]

## **<sup>13</sup>C NMR Spectroscopy**

The carbon NMR spectrum complements the proton data, showing four distinct signals corresponding to the four unique carbon atoms in the molecule. Expected chemical shifts in Chloroform-d are:

- ~62 ppm: Carbon attached to the hydroxyl group (C4).
- ~42 ppm: Carbon attached to the amino group (C1).
- ~33 ppm & ~28 ppm: The two central methylene carbons (C2 and C3).

## **IR Spectroscopy**

Infrared spectroscopy is useful for identifying the key functional groups.

- 3300-3400  $\text{cm}^{-1}$  (broad): O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.
- 2850-2950  $\text{cm}^{-1}$ : C-H stretching of the alkyl chain.
- ~1050  $\text{cm}^{-1}$ : C-O stretching of the primary alcohol.[7][11]

## Mass Spectrometry

Under electron ionization (EI), the molecular ion peak ( $M^+$ ) is observed at  $m/z = 89$ .<sup>[10][12]</sup> A prominent base peak is typically seen at  $m/z = 30$ , corresponding to the fragmentation and formation of the  $[CH_2=NH_2]^+$  ion, which is characteristic of primary amines.

## Chapter 3: Synthesis Methodologies

The synthesis of 4-Amino-1-butanol can be achieved via several routes, each with distinct advantages regarding starting material cost, scalability, and reaction conditions. Known methods often start from different nitrogen-containing compounds like 4-hydroxyl nitriles or involve the reduction of 4-halo butyronitriles.<sup>[13]</sup>

### Route 1: Reductive Amination from But-2-ene-1,4-diol

This industrial method involves a two-step process: isomerization followed by reductive amination.<sup>[14]</sup>

- Isomerization: But-2-ene-1,4-diol is catalytically isomerized to a mixture of 4-hydroxybutyraldehyde and its cyclic hemiacetal, 2-hydroxytetrahydrofuran. This step often employs a specialized iridium-phosphine catalyst.<sup>[14]</sup>
- Reductive Amination: The resulting aldehyde/hemiacetal mixture is then subjected to aminative catalytic hydrogenation. This involves reacting the intermediate with ammonia in the presence of a hydrogenation catalyst (e.g., Raney Nickel or a noble metal catalyst) under hydrogen pressure.<sup>[14]</sup>

Causality: This route is advantageous for large-scale production as it starts from a readily available diol. The reductive amination step is highly efficient for directly installing the primary amine functionality.

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